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Compound of Interest

Compound Name:
8H-Indeno[1,2-d]thiazol-2-amine

hydrobromide

CAS No.: 115247-57-9

Cat. No.: B048431

Get Quote

Part 1: Molecular Architecture & Physicochemical
Profile
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide represents a privileged scaffold in medicinal

chemistry, fusing the rigidity of an indane system with the pharmacophoric versatility of a 2-

aminothiazole. This tricyclic core serves as a critical template for developing allosteric

modulators and protease inhibitors.

The hydrobromide salt is the direct synthetic intermediate of the Hantzsch cyclization, offering

enhanced water solubility and crystallinity compared to the free base, making it the preferred

form for initial isolation and storage.

Core Properties Table[1][2]
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Property Specification

IUPAC Name
8H-Indeno[1,2-d][1,3]thiazol-2-amine

hydrobromide

Common Name Indenothiazole amine HBr

Parent CAS 85787-95-7 (Free Base)

Molecular Formula C₁₀H₈N₂S[1][2] · HBr

Molecular Weight 269.16 g/mol (Salt); 188.25 g/mol (Free Base)

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Hot Water;

Insoluble in Hexane, Ether

Melting Point >250°C (Decomposes)

Hygroscopicity Moderate (Store in desiccated environment)

Structural Significance
The molecule features a [1,2-d] fusion between an indane ring and a thiazole ring. This planar,

rigid geometry locks the 2-amino group into a specific vector, reducing entropic penalties upon

binding to protein targets (e.g., Adenosine A1 receptors or SARS-CoV-2 Mpro). The

hydrobromide counterion stabilizes the basic amine, preventing oxidation and facilitating

purification via crystallization.

Part 2: Synthetic Methodology (Self-Validating
Protocol)
Expertise & Causality: The synthesis utilizes the Hantzsch Thiazole Synthesis, a robust

condensation between an

-haloketone and a thioamide. We employ 2-bromo-1-indanone and thiourea.

Why Ethanol? It solubilizes the reactants but acts as an anti-solvent for the hydrobromide

product, driving precipitation and ensuring high yield.
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Why Hydrobromide? The reaction generates HBr as a byproduct. By not adding a base (like

TEA) during the reflux, we intentionally trap the product as the insoluble HBr salt, which is

purer than the crude free base.

Step-by-Step Protocol
Reagent Preparation:

Dissolve 2-bromo-1-indanone (1.0 equiv, e.g., 10 mmol, 2.11 g) in absolute ethanol (20

mL).

Note: Ensure the indanone is free of the unbrominated precursor to avoid purification

issues later.

Condensation:

Add Thiourea (1.1 equiv, 11 mmol, 0.84 g) to the stirring solution.

Heat the mixture to reflux (78°C) for 2 hours.

Self-Validating Check: The solution will initially be clear/yellow. Within 30 minutes, a heavy

precipitate (the product HBr salt) should begin to form, confirming the cyclization is

proceeding.

Isolation:

Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

Filter the solid under vacuum.

Purification (The Wash):

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted thiourea.

Wash with diethyl ether (2 x 10 mL) to remove non-polar impurities and facilitate drying.

Result: The resulting solid is 8H-indeno[1,2-d]thiazol-2-amine hydrobromide.

Free Base Conversion (Optional):
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If the free amine is required for biological assay, suspend the HBr salt in water and adjust

pH to >10 with 10% NaOH. Extract with Ethyl Acetate.

Synthesis Pathway Visualization[4]
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Caption: The Hantzsch synthesis pathway showing the convergence of precursors into the

insoluble hydrobromide salt.

Part 3: Biological Applications & Mechanism
The 8H-indeno[1,2-d]thiazole scaffold acts as a "molecular anchor," fitting into hydrophobic

pockets of enzymes and receptors.

SARS-CoV-2 3CL Protease (Mpro) Inhibition
Recent studies (MDPI, 2022) have identified derivatives of this scaffold (specifically N-

substituted analogs) as potent inhibitors of the SARS-CoV-2 Main Protease (3CLpro).

Mechanism: The planar indeno-thiazole core occupies the S1/S2 subsites of the protease,

while the 2-amino group serves as a vector for amide coupling to extend into the S3 pocket.

Key Derivative: Compound 7a (6-methoxy substituted) showed an IC50 of 1.28 µM against

3CLpro.

Adenosine A1 Receptor Allosteric Enhancement
This scaffold is a known Allosteric Enhancer (AE) for the A1 Adenosine Receptor (A1AR).

Utility: Unlike orthosteric agonists, AEs only potentiate the effect of endogenous adenosine at

the receptor site. This provides a "use-dependent" therapeutic effect, potentially useful in
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treating ischemia or neuropathic pain with fewer side effects than full agonists.

Structure-Activity Relationship (SAR): The 8H-indeno[1,2-d]thiazole core provides superior

potency compared to the older 2-amino-3-aroylthiophene (PD 81,723) class.

Pharmacological Workflow Visualization
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Caption: Dual pharmacological pathways: Protease inhibition via derivatization and direct

receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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